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Compound of Interest

Compound Name: Methyl hept-2-ynoate

Cat. No.: B096303

Introduction

Methyl hept-2-ynoate (CAS No: 18937-78-5) is an acetylenic ester recognized for its
characteristic fruity odor, which has led to its use as a flavoring and fragrance agent. In the
realms of research and drug development, it serves as a versatile chemical intermediate and
building block for the synthesis of more complex organic molecules, including heterocycles and
other pharmacologically relevant compounds. Its structure, featuring a reactive alkyne and an
ester functional group, allows for a variety of chemical transformations.

Synthetic Strategy

The protocol outlined below describes a robust and widely applicable method for the synthesis
of methyl hept-2-ynoate. The strategy is based on the alkylation of a terminal alkyne. The
process involves the deprotonation of methyl propiolate using a strong, non-nucleophilic base,
lithium diisopropylamide (LDA), to form a lithium acetylide intermediate. This nucleophilic
intermediate is then reacted with 1-bromobutane in an SN2 reaction to form the carbon-carbon
bond, yielding the desired product. This method is highly effective for creating internal alkynes
from terminal ones. The reaction is conducted at low temperatures (-78 °C) to ensure selectivity
and minimize side reactions.

Synthesis Workflow
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Caption: Experimental workflow for the synthesis of methyl hept-2-ynoate.
Detailed Experimental Protocol
1. Materials and Reagents

This protocol is based on general procedures for the alkylation of terminal alkynes.[1][2][3] Al
reagents should be of high purity and solvents should be anhydrous where specified.
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MW ( g/mol Moles
Reagent Formula Amount Molar Eq.
) (mmol)
Diisopropyla
_ CeH1sN 101.19 4.6 mL 33.0 11
mine
n-Butyllithium )
_ CaHolLi 64.06 13.2mL 33.0 11
(n-BuLi)
Tetrahydrofur
C4aHsO 72.11 150 mL - -
an (THF)
Methyl
) CaH402 84.07 2.6 mL 30.0 1.0
Propiolate
1-
CaHoBr 137.02 3.2mL 30.0 1.0
Bromobutane
Ammonium
Chloride (sat.  NHaCl 53.49 50 mL - -
aq.)
Diethyl Ether (C2H5)20 74.12 150 mL - -
Magnesium
Sulfate MgSOa 120.37 ~10g - -
(anhyd.)

. Equipment

500 mL three-neck round-bottom flask

Magnetic stirrer and stir bar

Dropping funnel (or syringe pump)

Low-temperature thermometer

Inert gas (Nitrogen or Argon) inlet and outlet (bubbler)

Dry ice/acetone bath
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Syringes and needles

Separatory funnel

Rotary evaporator

Distillation apparatus (short path or fractional, depending on purity needs)

. Procedure

. Reaction Setup and LDA Formation

Assemble the 500 mL three-neck flask with a magnetic stir bar, a thermometer, a rubber
septum, and a nitrogen inlet. Flame-dry the glassware under vacuum and cool under a
stream of nitrogen.

Maintain a positive pressure of nitrogen throughout the reaction.

To the flask, add 100 mL of anhydrous THF and diisopropylamine (4.6 mL, 33.0 mmol).

Cool the flask to -78 °C using a dry ice/acetone bath.

Slowly add n-butyllithium (13.2 mL of a 2.5 M solution in hexanes, 33.0 mmol) dropwise via
syringe to the stirred solution over 15 minutes, ensuring the internal temperature does not
exceed -70 °C.

Stir the resulting solution at -78 °C for 30 minutes to allow for the complete formation of LDA.

. Deprotonation of Methyl Propiolate

In a separate, dry flask, prepare a solution of methyl propiolate (2.6 mL, 30.0 mmol) in 20 mL
of anhydrous THF.

Add the methyl propiolate solution dropwise via syringe to the LDA solution at -78 °C over 20
minutes.

Stir the mixture for 1 hour at -78 °C. Formation of the lithium acetylide should occur during
this time.
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c. Alkylation
e Add 1-bromobutane (3.2 mL, 30.0 mmol) dropwise to the reaction mixture at -78 °C.

» After the addition is complete, allow the reaction mixture to slowly warm to room temperature
and stir overnight (approximately 12-16 hours).

d. Work-up and Extraction
e Cool the reaction mixture to 0 °C in an ice bath.

o Carefully quench the reaction by the slow, dropwise addition of 50 mL of saturated aqueous
ammonium chloride solution.

» Transfer the mixture to a separatory funnel. Add 100 mL of diethyl ether and 50 mL of water.
o Separate the organic layer. Wash the aqueous layer with diethyl ether (2 x 25 mL).
o Combine all organic layers and wash with brine (50 mL).

e Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate
the solvent under reduced pressure using a rotary evaporator.

e. Purification

» Purify the crude residue by vacuum distillation to yield methyl hept-2-ynoate as a colorless
liquid.

Data Summary and Characterization

Product Characteristics
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Property Value

Molecular Formula CsH1202

Molecular Weight 140.18 g/mol
Appearance Colorless Liquid
Boiling Point ~205 °C at 760 mmHg
Density ~0.951 g/cm3
Refractive Index ~1.440

Note: Physical properties are based on available literature data for methyl hept-2-ynoate.

Expected Spectroscopic Data

Technique Expected Features

Signals corresponding to the methyl ester

protons (~3.7 ppm), methylene protons adjacent
1H NMR to the alkyne (~2.3 ppm, triplet), other

methylene protons in the butyl chain, and the

terminal methyl group (~0.9 ppm, triplet).

Signals for the ester carbonyl carbon (~154

m), the two alkyne carbons (~70-90 ppm), the
15C NMR ppm) Yy ( ppm)
ester methyl carbon (~52 ppm), and the four

carbons of the butyl chain.

Characteristic C=C stretch (weak) around 2250
IR (Infrared) cm~1, C=0 stretch around 1715 cm~1, and C-O
stretch around 1250 cm~1,

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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via Alkylation of Methyl Propiolate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b096303#detailed-protocol-for-methyl-hept-2-ynoate-
synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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